molecular formula C16H11N3Na2O6S2 B13763232 1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt CAS No. 67893-49-6

1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt

Cat. No.: B13763232
CAS No.: 67893-49-6
M. Wt: 451.4 g/mol
InChI Key: GUUOUNHZVBVBSE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt (CAS: 1936-15-8) is an azo dye characterized by its naphthalene backbone functionalized with two sulfonic acid groups at the 1,3-positions, an azo (-N=N-) linkage at the 7-position, and a para-aminophenyl substituent. The disodium salt enhances water solubility, making it suitable for applications in textiles, food coloring, and analytical chemistry . Its structure allows for strong electronic transitions, resulting in vivid coloration (typically orange-red).

Properties

CAS No.

67893-49-6

Molecular Formula

C16H11N3Na2O6S2

Molecular Weight

451.4 g/mol

IUPAC Name

disodium;7-[(4-aminophenyl)diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C16H13N3O6S2.2Na/c17-11-2-5-12(6-3-11)18-19-13-4-1-10-7-14(26(20,21)22)9-16(15(10)8-13)27(23,24)25;;/h1-9H,17H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

GUUOUNHZVBVBSE-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two main steps:

This approach is common for azo dyes and is adapted specifically for the 1,3-naphthalenedisulfonic acid scaffold linked to a 4-aminophenyl azo group.

Detailed Synthetic Steps

Step Description Conditions Notes
1 Diazotization of 4-aminophenyl compound The 4-aminophenyl moiety undergoes diazotization by treatment with sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperature (0–5°C) Formation of diazonium salt is critical; temperature control prevents decomposition
2 Coupling reaction The diazonium salt is then coupled with 1,3-naphthalenedisulfonic acid under controlled pH (usually mildly alkaline) and temperature conditions The sulfonic acid groups enhance water solubility and direct coupling at the 7-position
3 Neutralization and salt formation The product is neutralized with sodium hydroxide to form the disodium salt This step improves water solubility and stabilizes the compound

Reaction Mechanism Highlights

  • The diazotization converts the amino group on the para-aminophenyl to a diazonium ion, a highly reactive electrophile.
  • The coupling reaction occurs via electrophilic aromatic substitution on the 1,3-naphthalenedisulfonic acid, forming the azo (-N=N-) linkage.
  • The sulfonic acid groups on the naphthalene ring increase the compound's water solubility and influence the regioselectivity of the coupling.

Process Optimization Parameters

  • Temperature: Maintaining low temperature during diazotization prevents side reactions.
  • pH: Slightly alkaline conditions favor azo coupling and reduce protonation of sulfonic groups.
  • Monitoring: High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purity.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Effect on Synthesis Optimization Notes
Temperature (Diazotization) 0–5°C Prevents diazonium salt decomposition Precise cooling required
pH (Coupling) 6.5–8.0 Ensures efficient azo coupling Avoids protonation of sulfonic acids
Reaction Time 30 min – 2 hours Affects yield and purity Monitored by HPLC
Solvent Aqueous medium Supports solubility of sulfonic acid derivatives Water preferred
Neutralization Agent NaOH Forms disodium salt Controls final pH and solubility

Summary Table of Key Chemical and Physical Properties Related to Preparation

Property Value Relevance to Preparation
Molecular Formula C16H11N3Na2O6S2 Guides stoichiometric calculations
Molecular Weight 451.4 g/mol Used for mass and molarity calculations
CAS Number 67893-49-6 Identifies compound for regulatory and sourcing purposes
Solubility High in water (due to sulfonic groups) Enables aqueous synthesis and purification
Stability pH and temperature dependent Requires controlled conditions during synthesis

Final Remarks

The preparation of this compound is a well-established process rooted in classical azo dye chemistry. The diazotization of the aromatic amine followed by azo coupling with the naphthalenedisulfonic acid derivative under controlled conditions produces the target compound efficiently. Optimization of reaction parameters and rigorous analytical monitoring are essential for producing high-purity material suitable for industrial and research applications. Safety and environmental considerations must also be integrated into the synthesis workflow due to the nature of azo compounds.

Chemical Reactions Analysis

Reduction of the Azo Group

The azo bond (-N=N-) undergoes reductive cleavage under specific conditions:

Reagents/Conditions

  • Sodium dithionite (Na₂S₂O₄) in alkaline media

  • Zinc/HCl under acidic conditions

  • Catalytic hydrogenation (H₂/Pd)

Products

  • 1,3-Naphthalenedisulfonic acid derivatives with primary amines:

    C16H11N2O6S2Na2ReductionC16H13N2O6S2Na2+NH2C6H5\text{C}_{16}\text{H}_{11}\text{N}_2\text{O}_6\text{S}_2\text{Na}_2\xrightarrow{\text{Reduction}}\text{C}_{16}\text{H}_{13}\text{N}_2\text{O}_6\text{S}_2\text{Na}_2+\text{NH}_2\text{C}_6\text{H}_5
  • Reduction yields 1-amino-4-naphthalenesulfonic acid and 4-aminobenzenesulfonic acid as metabolites .

Mechanism
The reaction proceeds via electron transfer to the azo bond, forming hydrazo intermediates (-NH-NH-) that further dissociate into amines .

Reaction TypeReagentsProductsYield (%)Reference
Reductive cleavageNa₂S₂O₄ (pH 10)1-Amino-4-naphthalenesulfonic acid85–92
Catalytic hydrogenationH₂/Pd7-Amino-1,3-naphthalenedisulfonate78

Acid-Base Reactions Involving Sulfonic Groups

The sulfonic acid groups (-SO₃H) exhibit pH-dependent behavior:

  • Deprotonation : In alkaline conditions (pH > 7), sulfonic acid groups deprotonate to form sulfonate anions (-SO₃⁻), enhancing water solubility.

  • Protonation : Under strongly acidic conditions (pH < 2), partial protonation occurs, reducing solubility and altering reactivity.

Spectroscopic Evidence

  • ¹³C NMR : A peak at 165–192 ppm corresponds to carbons adjacent to sulfonate groups .

  • Raman spectroscopy : Bands at 1364 cm⁻¹ (νC-S) shift with pH changes .

Tautomerism and Isomerization

The compound can exist in azo (-N=N-) and hydrazo (-NH-N=) tautomeric forms, depending on solvent and pH:

Conditions

  • Azo form : Predominates in polar solvents (e.g., water) at neutral pH .

  • Hydrazo form : Favored in acidic media or upon UV irradiation .

UV/Vis Spectral Shifts

Tautomerλₘₐₓ (nm)ε (L·mol⁻¹·cm⁻¹)
Azo5071.2 × 10⁴
Hydrazo4749.8 × 10³

The hydrazo tautomer shows a hypsochromic shift due to reduced conjugation .

Electrophilic Substitution on the Aromatic Ring

The naphthalene and benzene rings undergo electrophilic substitution:

Nitration

  • Reagents: HNO₃/H₂SO₄

  • Products: Nitro derivatives at positions 5 and 8 of the naphthalene ring.

Sulfonation

  • Reagents: Oleum (H₂SO₄/SO₃)

  • Products: Additional sulfonic acid groups at positions 6 and 8.

Halogenation

  • Reagents: Cl₂/FeCl₃

  • Products: Chloro derivatives at the para position of the aminophenyl group.

Coordination with Metal Ions

The sulfonate and azo groups act as ligands for metal ions:

Metal IonComplex StructureApplication
Cu²⁺Octahedral coordinationCatalysis in oxidation reactions
Fe³⁺Tetragonal geometryWastewater treatment

Stability constants (log K) for metal complexes range from 4.2 (Cu²⁺) to 3.8 (Fe³⁺).

Photodegradation

Exposure to UV light (λ = 254–365 nm) induces decomposition:

Primary Pathways

  • Azo bond cleavage : Forms nitroso intermediates and free radicals.

  • Ring hydroxylation : Generates quinone derivatives.

Kinetics

  • Half-life (t₁/₂) in aqueous solution: 48 hours under UV-C light.

Biological Degradation

Microbial azoreductases catalyze reductive cleavage in anaerobic environments:

Key Enzymes

  • NADH-dependent azoreductase : From Pseudomonas aeruginosa .

  • FMN-dependent enzymes : From intestinal bacteria .

Metabolites

  • 1-Amino-4-naphthalenesulfonic acid (84-86-6) .

  • 4-Aminobenzenesulfonic acid (98-43-1) .

This compound’s reactivity is pivotal in dyeing processes, environmental fate studies, and synthetic chemistry. Its dual functionality (azo and sulfonic groups) enables diverse applications, though metabolic and environmental breakdown pathways necessitate careful handling .

Scientific Research Applications

Dyeing Industry

1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt is primarily utilized as a dye in textile applications. Its azo dye structure allows it to form strong bonds with fabric fibers, resulting in vibrant colors that are resistant to fading.

  • Case Study : In a study conducted on cotton dyeing processes, the compound demonstrated superior color yield and wash fastness compared to traditional dyes. The results indicated that textiles dyed with this compound retained their color after multiple washes, making it an attractive option for manufacturers seeking durable products.

Biological Research

The compound has been explored for its potential use in biological research due to its ability to interact with various biological systems. Research has shown that it can act as a tracer in biochemical assays.

  • Application Example : In fluorescence microscopy, 1,3-naphthalenedisulfonic acid derivatives have been used to label specific proteins within cells, allowing researchers to visualize cellular processes in real-time.

Environmental Monitoring

Due to its solubility and stability in aqueous environments, this compound is also employed in environmental monitoring as a marker for tracking water pollution levels.

  • Data Table: Environmental Applications
Application AreaMethodologyFindings
Water Quality MonitoringTracer StudiesEffective in detecting pollutants in water bodies.
Soil ContaminationSoil Leaching ExperimentsHelped identify contamination pathways in agricultural soils.

Analytical Chemistry

In analytical chemistry, the compound serves as a reagent for various chemical analyses. Its ability to form complexes with metal ions makes it useful in spectrophotometric assays.

  • Research Insight : A study highlighted its effectiveness in determining the concentration of heavy metals in water samples through colorimetric methods, showcasing its utility in environmental chemistry.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in the color and properties of the compound. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound is compared to structurally related azo-naphthalenedisulfonates (Table 1):

Compound Key Substituents Sulfonic Acid Groups Metal Counterion CAS/Reference
Target Compound 7-((4-Aminophenyl)azo) 1,3-positions Disodium (Na₂) 1936-15-8
Acid Orange 10 7-Hydroxy-8-(phenylazo) 1,3-positions Disodium (Na₂) 1936-15-8
Acid Red 18 (Ponceau 4R) 7-Hydroxy-8-[(4-sulfo-1-naphthalenyl)azo] 1,3,4-positions Trisodium (Na₃) 2611-82-7
SPADNS 2-(4-Sulfophenylazo)-1,8-dihydroxy 3,6-positions Trisodium (Na₃) 3861-73-2
Orange G 7-Hydroxy-8-(phenylazo) 1,3-positions Dianion (Mg²⁺, Ca²⁺) 1936-15-8
  • Substituent Influence: The amino group in the target compound enhances reactivity toward diazonium coupling and metal coordination compared to hydroxyl or sulfonate groups in analogs like Acid Orange 10 or Acid Red 18 . Acid Red 18 contains an additional sulfonate group (4-position), increasing hydrophilicity but reducing stability in acidic media . SPADNS incorporates a sulfophenylazo group and hydroxyl groups, enabling fluoride detection via competitive complexation with zirconium .

Physicochemical Properties

  • Solubility : The disodium salt of the target compound exhibits high water solubility (>100 g/L at 25°C), comparable to Acid Orange 10 but lower than trisodium salts like Acid Red 18 .
  • Thermal Stability: Decomposition occurs above 300°C, similar to 7-amino-1,3-naphthalenedisulfonic acid derivatives .
  • Chromogenic Behavior :
    • λₘₐₓ : 490–510 nm (orange-red), red-shifted relative to SPADNS (λₘₐₓ ~570 nm) due to extended conjugation in the latter .
    • Metal Complexation : Forms stable complexes with Ag(I) and Li(I), unlike Orange G, which primarily binds Mg²⁺ and Ca²⁺ .

Biological Activity

1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt, commonly referred to as an azo dye, possesses significant biological activity due to its structural characteristics. This compound is primarily utilized in dyeing processes but also exhibits various interactions with biological systems. Its unique structure includes a naphthalene backbone with sulfonic acid groups and an azo group linked to a para-aminophenyl moiety, enhancing its solubility and reactivity.

  • Molecular Formula : C17H15N3O6S2
  • Molecular Weight : Approximately 451.4 g/mol
  • Solubility : Highly soluble in water due to the presence of sulfonic acid groups.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Studies have indicated that azo dyes can exhibit antimicrobial activity against various pathogens. The interaction between the dye and microbial cell walls can disrupt cellular functions, leading to inhibition of growth.
  • Cytotoxicity : Research has shown that certain azo compounds can induce cytotoxic effects in various cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cells.
  • Carcinogenic Potential : Some azo dyes are known to release carcinogenic amines upon metabolic activation. The potential for 1,3-naphthalenedisulfonic acid to undergo such transformations necessitates careful evaluation regarding its safety in consumer products.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on bacteria (e.g., E. coli) ,
CytotoxicityInduction of apoptosis in HeLa cells ,
Carcinogenic RiskPotential for amine release; requires assessment ,

Case Study 1: Antimicrobial Effects

In a study examining the antimicrobial properties of various azo dyes, including 1,3-naphthalenedisulfonic acid, it was found that the compound exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess the effectiveness of the dye at different concentrations.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted using HeLa cells treated with varying concentrations of the compound. Results indicated a dose-dependent increase in cell death, attributed to oxidative stress mediated by ROS production. This highlights the need for further investigation into the mechanisms underlying its cytotoxic effects.

The biological activities of 1,3-naphthalenedisulfonic acid are primarily attributed to:

  • Azo Group Reactivity : The azo bond (-N=N-) is a key feature that allows for electrophilic reactions with nucleophiles in biological systems.
  • Sulfonic Acid Groups : These enhance solubility and facilitate interactions with cellular components.

Q & A

Q. Basic Structural Analysis

  • UV-Vis Spectroscopy : Identifies λₘₐₓ (e.g., ~500 nm for the azo-hydrazo tautomer) and monitors electronic transitions .
  • Raman/IR Spectroscopy : Detects functional groups (e.g., -N=N-, -SO₃⁻) and tautomeric forms. Bands near 1574 cm⁻¹ (hydrazo NH deformation) and 1324 cm⁻¹ (azo N=N stretch) are diagnostic .
  • NMR : ¹³C NMR distinguishes between azo (C=O at ~165 ppm) and hydrazo (C-NH at ~187 ppm) forms .

How is this compound applied in biological staining, and what methodological considerations ensure reproducibility?

Basic Application in Biology
The dye’s sulfonate groups enhance water solubility, making it suitable for staining fixed tissues or cellular components.

  • Protocol : Prepare a 0.1–1% (w/v) aqueous solution, adjust pH to 6–7 for optimal binding to proteins or nucleic acids .
  • Validation : Compare staining intensity against controls using spectrophotometry or fluorescence microscopy .

What methodologies are used to study its interaction with metal ions, and how does this inform analytical applications?

Advanced Analytical Chemistry
The sulfonate and azo groups act as ligands for metal coordination.

  • Complexation Studies : Use UV-Vis titrations to monitor spectral shifts (e.g., Zr⁴+ or Th⁴+ binding at ~570 nm) .
  • Fluoride Detection : Compete with SPADNS-zirconium complexes; fluoride displaces the dye, causing a visible color shift (λₘₐₓ 570 nm → 500 nm) .

How does tautomerism (azo vs. hydrazo forms) influence spectroscopic data, and how can researchers resolve this?

Q. Advanced Data Contradiction Analysis

  • Tautomeric Equilibrium : In aqueous solution, the hydrazo form (NH) dominates due to stabilization via hydrogen bonding, whereas the solid state may favor the azo form (OH) .
  • Resolution : Combine computational DFT calculations with experimental Raman/NMR. For example, hydrazo forms show ¹³C NMR peaks at ~187 ppm, while azo forms appear at ~165 ppm .

What experimental conditions (pH, solvent, temperature) affect the compound’s stability, and how can degradation be mitigated?

Q. Advanced Stability Studies

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions due to sulfonate group hydrolysis. Use buffered solutions (pH 6–8) .
  • Thermal Stability : Stable up to 100°C; avoid prolonged heating to prevent azo bond cleavage .

What are the common sources of data contradiction in literature regarding its reactivity or spectral properties?

Q. Advanced Data Reconciliation

  • Tautomer Misassignment : Early studies may misidentify hydrazo peaks as azo due to limited computational tools. Re-evaluate with modern DFT and 2D NMR .
  • Metal Interference : Contaminants in buffers (e.g., Ca²⁺) can alter spectral data. Use chelating agents (e.g., EDTA) in protocols .

What strategies optimize synthesis scale-up while maintaining purity for research-grade material?

Q. Advanced Synthesis Optimization

  • Process Control : Use inline pH monitoring during coupling and diazotization. Maintain stoichiometric excess of NaNO₂ (1.1 eq) to minimize residual amines .
  • Purification : Dialysis or ion-exchange chromatography removes inorganic salts, achieving >95% purity (confirmed via HPLC) .

How does its sulfonate substitution pattern compare to similar dyes (e.g., Orange G) in terms of metal-binding affinity?

Q. Advanced Comparative Analysis

  • Structure-Activity : The 1,3-disulfonate arrangement enhances chelation vs. monosulfonated analogs. For example, binding constants (log K) with Zr⁴+ are ~8.2 for this compound vs. ~7.5 for Orange G .
  • Applications : Higher sulfonate density improves solubility and selectivity for heavy metal detection in environmental samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.